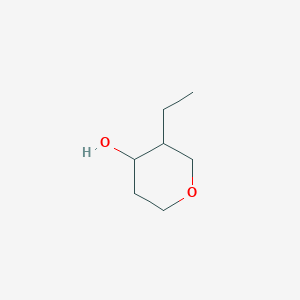
3-Ethyl-tetrahydro-pyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-tetrahydro-pyran-4-ol is an organic compound belonging to the class of alcohols It features a six-membered oxane ring with an ethyl group attached to the third carbon and a hydroxyl group on the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-tetrahydro-pyran-4-ol can be achieved through several methods. One common approach involves the ring-opening of epoxides followed by cyclization. For instance, starting from 3-ethyloxirane, the compound can be subjected to acidic or basic conditions to open the epoxide ring, followed by intramolecular cyclization to form the oxane ring with the hydroxyl group on the fourth carbon.
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. Catalysts such as Lewis acids or bases can be employed to facilitate the ring-opening and cyclization reactions. The reaction conditions are optimized to maintain the stability of the oxane ring and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-tetrahydro-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-ethyloxan-4-one.
Reduction: Formation of 3-ethyloxane.
Substitution: Formation of 3-ethyloxan-4-chloride or 3-ethyloxan-4-ether.
Scientific Research Applications
3-Ethyl-tetrahydro-pyran-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a solvent in various reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-tetrahydro-pyran-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The oxane ring can also interact with biological membranes, influencing their permeability and stability. These interactions can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
3-Methyloxan-4-ol: Similar structure with a methyl group instead of an ethyl group.
4-Hydroxyoxane: Lacks the ethyl group but has a similar oxane ring structure.
3-Ethyltetrahydrofuran: Similar ring structure but lacks the hydroxyl group.
Uniqueness: 3-Ethyl-tetrahydro-pyran-4-ol is unique due to the presence of both an ethyl group and a hydroxyl group on the oxane ring
Properties
IUPAC Name |
3-ethyloxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-6-5-9-4-3-7(6)8/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAZAYPYTOEIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
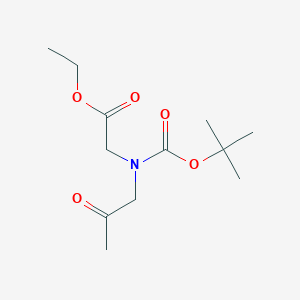
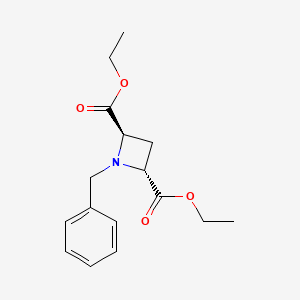
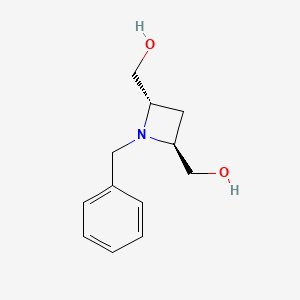
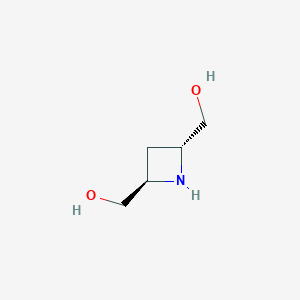
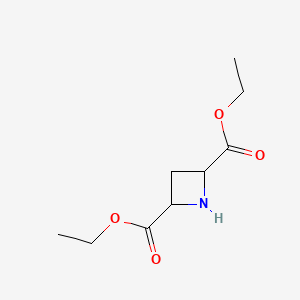
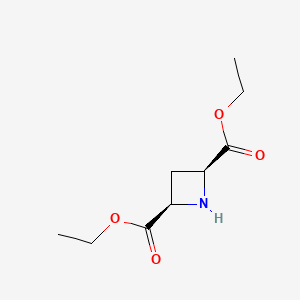
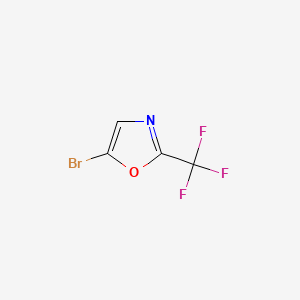
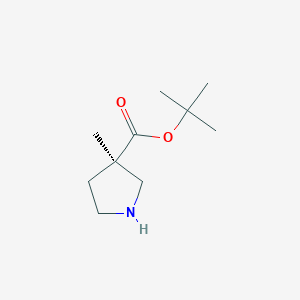

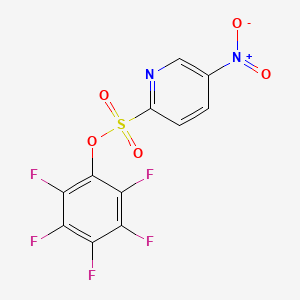
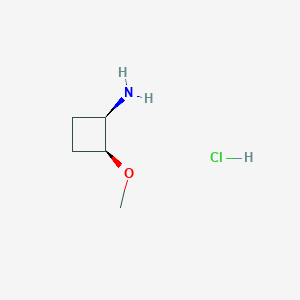
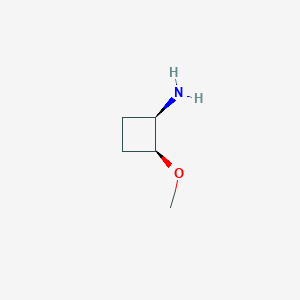
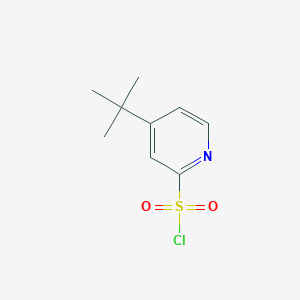
![Perfluorophenyl benzo[d]thiazole-2-sulfonate](/img/structure/B8184408.png)
